molecular formula C7H15NO2 B7815264 2-(Dimethylamino)-3-methylbutanoic acid

2-(Dimethylamino)-3-methylbutanoic acid

Cat. No.: B7815264
M. Wt: 145.20 g/mol
InChI Key: APGLTERDKORUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Imaging and Blood Clotting

2-(Dimethylamino)-3-methylbutanoic acid is a part of the ApoSense family, a group of compounds that selectively target, bind, and accumulate in cells undergoing apoptotic cell death. This property has significant implications in molecular imaging and monitoring antiapoptotic drug treatments, particularly in the context of blood clotting. A study by Basuli et al. (2012) explores a fluorine-18-radiolabeled analog of this compound for positron emission tomography studies, which could enhance diagnostic accuracy in clinical settings (Basuli et al., 2012).

Thermochemical Properties

The thermochemical properties of monocarboxylic acids, including this compound, are critical in various chemical processes. Verevkin (2000) investigated the standard molar enthalpies of vaporization and sublimation of such acids. These findings aid in the development of predictive schemes for the thermochemical behavior of these compounds (Verevkin, 2000).

Aroma Compounds in Beverages

Gracia-Moreno et al. (2015) conducted a study on hydroxy acids, including variants of this compound, which are precursors to significant aroma compounds in wine and other alcoholic beverages. This research contributes to understanding the sensory attributes of these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Catalysis in Organic Synthesis

4-(Dimethylamino)pyridine, related to this compound, has been studied by Nicponski (2014) for its role as a catalyst in lactonization reactions. This research enhances the understanding of catalytic processes in the synthesis of organic compounds (Nicponski, 2014).

Properties

IUPAC Name

2-(dimethylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGLTERDKORUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.